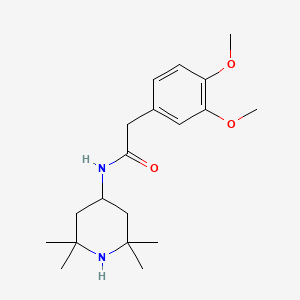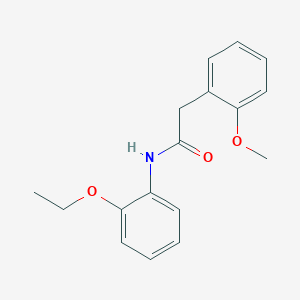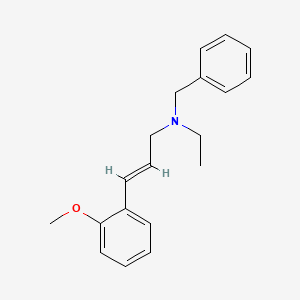![molecular formula C14H10N2OS2 B5782702 9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B5782702.png)
9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiols, also known as mercaptans, are organic compounds that contain a sulfur-hydrogen (-SH) functional group. They are structurally similar to alcohols, except that the oxygen atom is replaced by a sulfur atom . The presence of sulfur gives thiols distinct properties, such as a strong, often unpleasant odor.
Synthesis Analysis
Thiols can be synthesized through several methods. One common method is the reaction of a hydrosulfide anion with an alkyl halide . Another method involves the reaction of thiourea with an alkyl halide .Molecular Structure Analysis
The molecular structure of thiols is characterized by the presence of a sulfur-hydrogen (-SH) functional group. This group is similar to the hydroxyl (-OH) group in alcohols but imparts different chemical properties due to the presence of sulfur .Chemical Reactions Analysis
Thiols can undergo a variety of chemical reactions. They can form disulfides through an oxidation reaction, which involves the loss of hydrogen atoms . Thiols can also react with aldehydes and ketones to form corresponding oxathiolanes .Physical And Chemical Properties Analysis
Thiols have lower boiling points and are less soluble in water than alcohols of similar molecular weight. This is due to their inability to form hydrogen bonds like alcohols .Applications De Recherche Scientifique
- Dithianon , a related compound, is widely used as a fungicide. Although not identical, the structural similarities suggest that 9-mercapto-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one might exhibit fungicidal properties as well. Investigating its efficacy against plant pathogens could be valuable for agriculture .
Fungicide and Agricultural Applications
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
14-sulfanylidene-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaen-12-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2OS2/c17-12-10-9-6-5-7-3-1-2-4-8(7)11(9)19-13(10)16-14(18)15-12/h1-4H,5-6H2,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFUQJSLERAJOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)SC4=C2C(=O)NC(=S)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Sulfanyl-5,6-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-trifluoro-N-[({4-[(2-pyridinylamino)sulfonyl]phenyl}amino)carbonyl]acetamide](/img/structure/B5782623.png)

![1-[1-ethyl-4-(ethylthio)-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5782647.png)
![methyl 2-[(ethoxycarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5782653.png)

![2-cyano-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B5782680.png)
![3-nitro-4-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]benzaldehyde](/img/structure/B5782696.png)



![ethyl 2-[(3-fluorobenzoyl)amino]-4-isopropyl-3-thiophenecarboxylate](/img/structure/B5782732.png)
![ethyl 2-[(ethoxycarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5782735.png)

